molecular formula C22H19ClN4O2 B15153552 3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B15153552
M. Wt: 406.9 g/mol
InChI Key: UWDSNLBKXRHMNT-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyrazole ring, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, justifying its potent activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H19ClN4O2/c1-13-8-4-7-11-18(13)27-19(12-14(2)25-27)24-22(28)20-15(3)29-26-21(20)16-9-5-6-10-17(16)23/h4-12H,1-3H3,(H,24,28)

InChI Key

UWDSNLBKXRHMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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